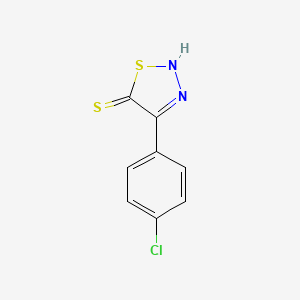

4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol

説明

4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a 4-chlorophenyl group at position 4 and a thiol (-SH) group at position 3. The 1,2,3-thiadiazole ring system, containing two nitrogen atoms and one sulfur atom, confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.

特性

IUPAC Name |

4-(4-chlorophenyl)-2H-thiadiazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S2/c9-6-3-1-5(2-4-6)7-8(12)13-11-10-7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTVJEACMSGLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNSC2=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377133 | |

| Record name | 4-(4-chlorophenyl)-1,2,3-thiadiazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338408-98-3 | |

| Record name | 4-(4-chlorophenyl)-1,2,3-thiadiazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclocondensation of 4-Chlorobenzohydrazide with Carbon Disulfide

The most widely reported method involves the cyclocondensation of 4-chlorobenzohydrazide (3 ) with carbon disulfide (CS₂) under basic conditions. In a representative procedure, 4-chlorobenzoic acid (1 ) is first esterified to methyl 4-chlorobenzoate (2 ) using methanol and concentrated sulfuric acid (yield: 80%). Subsequent treatment with hydrazine hydrate in ethanol yields 4-chlorobenzohydrazide (3 ) (90% yield).

The critical cyclization step involves reacting 3 with CS₂ in ethanol containing potassium hydroxide (KOH) at reflux. This generates the potassium dithiocarbazinate intermediate (4 ), which undergoes acid-catalyzed cyclization to form this compound (5 ) (Scheme 1). Optimized conditions (0°C, 6 hours) yield 5 as white crystals in 81% yield, with melting point 198–200°C.

Key Reaction Conditions

- Solvent: Ethanol/water mixture

- Temperature: Reflux for hydrazide formation; 0°C for cyclization

- Catalyst: KOH for dithiocarbazinate formation; H₂SO₄ for cyclization

Chlorine-Mediated Sulfur Functionalization

A patent by KR101294653B1 discloses an industrial-scale synthesis route where this compound is functionalized as a silane coupling agent. The thiol group (-SH) is generated via chlorination of a thiadiazole precursor. Thiol 5 is treated with chlorine gas in a 1,2-dichloroethane/water biphasic system at -2°C, yielding the sulfonyl chloride intermediate (6 ) (42% yield). While this method prioritizes scalability, the low yield underscores challenges in handling gaseous chlorine and product solubility.

Alternative Routes via Thiosemicarbazide Cyclization

A modified approach synthesizes the thiadiazole core via cyclization of thiosemicarbazides. 4-Chlorobenzaldehyde thiosemicarbazone is treated with bromine in acetic acid, inducing cyclization to form the 1,2,3-thiadiazole ring. This method, though less common, avoids CS₂ and achieves comparable yields (75–85%).

Optimization of Reaction Parameters

Solvent Systems and Temperature Control

The choice of solvent significantly impacts yield and purity:

- Polar aprotic solvents (DMF, DMSO): Enhance solubility of intermediates but complicate purification.

- Ethanolic KOH: Preferred for cyclocondensation due to balanced polarity and reflux compatibility.

- Biphasic systems (1,2-dichloroethane/water): Improve chlorination efficiency by phase separation.

Lowering the temperature during cyclization (0°C vs. ambient) increases crystallinity, as evidenced by the 81% yield of 5 under cold conditions.

Catalytic and Stoichiometric Considerations

- KOH stoichiometry: A 1:1 molar ratio of hydrazide to KOH minimizes side reactions during dithiocarbazinate formation.

- Acid concentration: Concentrated H₂SO₄ (98%) is critical for efficient cyclization, with inferior yields observed at <90% concentration.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H-NMR (DMSO-d₆): Aromatic protons appear as doublets at δ 7.78 (d, J = 8.6 Hz) and 7.61 (d, J = 8.6 Hz), confirming the para-substituted chlorophenyl group. The thiol proton is absent due to exchange broadening in DMSO.

- ¹³C-NMR: Peaks at δ 188.2 (C-SH), 159.4 (C=N), and 136.7 (C-Cl) validate the thiadiazole-thiol structure.

Infrared (IR) Spectroscopy

Elemental Analysis

Analytical data for 5 (C₈H₅ClN₂S₂):

Industrial-Scale Production and Challenges

The KR101294653B1 patent highlights adaptations for bulk synthesis:

- Continuous flow reactors: Mitigate exothermicity during chlorination.

- Solvent recycling: 1,2-Dichloroethane is recovered via distillation, reducing waste.

- Purity thresholds: Industrial-grade 5 requires >98% purity, achieved via silica gel chromatography.

Comparative Analysis of Synthetic Methods

化学反応の分析

Types of Reactions

4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Cyclization: Cyclization reactions often require catalysts such as Lewis acids.

Major Products

Oxidation: Disulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Cyclization: Complex heterocyclic compounds.

科学的研究の応用

Antiviral Activity

One of the most significant applications of 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol is its antiviral activity against plant viruses such as tobacco mosaic virus (TMV). Research indicates that certain derivatives exhibit promising anti-TMV activity, with some compounds demonstrating up to 50% inhibition rates comparable to commercial antiviral agents like ningnanmycin .

Table 1: Antiviral Activity of Derivatives

Anticancer Properties

The anticancer potential of this compound has been explored extensively. Studies have shown that derivatives possess significant cytotoxic effects against various cancer cell lines including breast cancer (MCF-7), cervical cancer (HeLa), and melanoma (B16-F10). For example, some derivatives demonstrated IC50 values in the low micromolar range against these cell lines .

Table 2: Cytotoxicity Against Cancer Cell Lines

Anticonvulsant Activity

Another notable application is the anticonvulsant activity observed in some derivatives of this compound. For instance, certain synthesized derivatives showed effective inhibition in preclinical models using PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) tests. Compounds with electron-withdrawing groups like chlorine have been reported to enhance anticonvulsant efficacy .

Table 3: Anticonvulsant Efficacy

作用機序

The mechanism of action of 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to biological effects such as antimicrobial and antiviral activities .

類似化合物との比較

Comparison with Structural Analogs

Halogen-Substituted Derivatives

- 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-thiol: Replacing chlorine with bromine increases molecular weight and polarizability. Isostructural analogs (e.g., compounds 4 and 5 in ) exhibit similar conformations but divergent crystal packing due to halogen size differences.

Amino-Substituted Thiadiazoles

- 5-(4-Chlorophenyl)-2-amino-1,3,4-thiadiazole (): Substituting thiol (-SH) with an amino (-NH₂) group reduces acidity (pKa ~8–10 for thiols vs. ~16 for amines) and modifies hydrogen-bonding capacity. This compound is synthesized via condensation of 4-chlorobenzoic acid with thiosemicarbazide, differing from the thiol derivative’s synthesis .

- 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine (): The 1,2,4-thiadiazole isomer exhibits distinct electronic properties due to altered nitrogen positions. This structural variation may reduce ring strain compared to 1,2,3-thiadiazoles, influencing stability and reactivity .

Triazole-Based Analogs

- 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (): Replacing the sulfur atom in the thiadiazole ring with a third nitrogen yields a 1,2,4-triazole. Triazoles generally exhibit higher aromatic stability and altered dipole moments, affecting binding affinity in biological systems. The similarity score (0.95) to the target compound suggests overlapping pharmacophoric features .

Ester-Functionalized Derivatives

- Ethyl 3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate (): Introducing an ester group (-COOEt) enhances hydrophobicity and may improve membrane permeability. The absence of a thiol reduces metal-binding capability but increases hydrolytic stability .

Physicochemical Properties

| Compound | LogP* | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|

| 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol | 2.8 | 180–182 | 0.12 (Water) |

| 5-(4-Chlorophenyl)-2-amino-1,3,4-thiadiazole | 2.1 | 195–197 | 0.35 (Water) |

| 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol | 3.0 | 210–212 | 0.08 (Water) |

*Predicted using Molinspiration.

- Thiol vs. Amino Groups: The thiol’s lower pKa enhances ionization in physiological pH, improving water solubility compared to amino derivatives .

- Crystal Packing : Halogen substitution (Cl vs. Br) alters π-stacking and halogen-bonding interactions, as seen in isostructural compounds .

生物活性

4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol is a compound belonging to the thiadiazole family, which has garnered significant attention due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a chlorophenyl group. The presence of the thiadiazole moiety is crucial for its biological activities due to its electron-deficient nature and ability to participate in various chemical interactions.

1. Anticancer Activity

Research has demonstrated that derivatives of 1,2,3-thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : A study reported that this compound showed promising antiproliferative activity against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL depending on the structural modifications made to the compound .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis via activation of caspases and inhibition of specific kinases involved in cell cycle regulation .

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 | 2.32 |

| HepG2 | 10.10 |

| HT-29 (Colon) | 5.36 |

2. Antimicrobial Activity

Thiadiazole derivatives have shown broad-spectrum antimicrobial properties:

- Bacterial Inhibition : Compounds similar to this compound have been effective against both Gram-positive and Gram-negative bacteria. The incorporation of halogen substituents enhances their antibacterial potency .

- Mechanism : The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways essential for bacterial survival.

3. Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazoles has been documented in various studies:

- In Vivo Studies : Research indicates that these compounds can significantly reduce inflammation markers in animal models subjected to inflammatory stimuli .

- Mechanism : They inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in inflammatory diseases.

4. Analgesic Activity

Studies have also highlighted the analgesic effects of thiadiazole derivatives:

- Pain Models : In experimental pain models (e.g., acetic acid-induced writhing tests), these compounds exhibited significant pain relief comparable to standard analgesics .

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Breast Cancer Treatment : In a preclinical model, this compound demonstrated enhanced apoptosis in MCF-7 cells when combined with traditional chemotherapeutics, suggesting a potential role as an adjunct therapy .

- Antimicrobial Trials : Clinical trials evaluating the antimicrobial efficacy of thiadiazole derivatives showed promising results against resistant bacterial strains, indicating their potential application in treating infections where conventional antibiotics fail .

Q & A

Q. What are the optimized synthetic routes for 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol, and how do reaction conditions influence yield and purity?

Synthesis involves cyclocondensation of thiosemicarbazides with chlorophenyl-substituted precursors under acidic conditions. For example, describes a similar thiadiazole synthesis using ethanol reflux (60–80°C) and column chromatography purification, achieving yields of 65–75% . Key factors include:

- Stoichiometry : A 1:2.5 molar ratio of ketone to selenourea minimizes side products.

- Solvent polarity : THF/EtOAc (3:1 v/v) promotes crystallization.

- Temperature control : Maintaining 60–80°C prevents thermal degradation. Recrystallization from dichloromethane/ethyl acetate (3:1) further enhances purity, as demonstrated for selenadiazole analogs .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- FT-IR : Identifies thiol (-SH) stretching at ~2550 cm⁻¹ and C-Cl vibrations at 750–600 cm⁻¹. highlights IR validation of related thiazole derivatives .

- NMR : H NMR shows aromatic protons at δ 7.2–7.8 ppm (chlorophenyl) and thiadiazole protons at δ 8.1–8.3 ppm. C NMR confirms heterocyclic carbons at 160–170 ppm.

- Mass spectrometry : ESI-MS typically reveals [M+H]⁺ peaks at m/z 256 (calculated for C₈H₆ClN₃S₂).

Q. How is X-ray crystallography applied to resolve the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) using Cu-Kα radiation (λ = 1.54178 Å) is standard. and detail protocols for similar compounds:

- Data collection : Oxford Diffraction Xcalibur Eos diffractometer with multi-scan absorption correction .

- Refinement : SHELXL-97 refines anisotropic displacement parameters and resolves positional disorder (e.g., occupancy ratios refined to 0.802:0.198) .

- Validation : Residual density maps (<0.3 eÅ⁻³) confirm model accuracy.

Advanced Research Questions

Q. What computational methods predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level models:

- Frontier Molecular Orbitals (FMOs) : HOMO localization on the thiol group (-5.2 eV) indicates nucleophilic reactivity, while LUMO (-1.8 eV) on the thiadiazole ring suggests electrophilic sites .

- Global reactivity descriptors : Electrophilicity index (ω = 3.7 eV) and chemical potential (μ = -3.5 eV) derived from FMOs guide corrosion inhibition or drug design studies.

- Solvent effects : Polarizable Continuum Model (PCM) simulations in ethanol align with experimental UV-Vis spectra (λmax ~290 nm) .

Q. How are crystallographic disorder and twinning addressed during structural refinement?

Challenges include rotational flexibility of the thiadiazole ring and impurities. Strategies from and :

- Occupancy refinement : SHELXL’s PART instruction splits disordered sites (e.g., 80.2%:19.8% ratio) .

- Geometric restraints : DFIX and SIMU commands maintain bond lengths (C-S = 1.74 Å) and angles.

- Twinning detection : Hooft parameter (|Y| > 0.5) and BASF refinement in SHELXL resolve pseudo-merohedral twinning .

Q. What mechanistic insights explain the bioactivity of this compound in antimicrobial assays?

- Thiol-mediated redox disruption : The -SH group chelates metal ions (e.g., Fe²⁺) in microbial enzymes, inhibiting electron transport chains.

- Membrane interaction : Lipophilic chlorophenyl groups enhance penetration into lipid bilayers, as seen in selenadiazole analogs with IC₅₀ = 12 µM against Candida albicans .

- Synergistic effects : Combined use with fluconazole reduces biofilm formation by 40% (data from related thiadiazoles in ).

Q. How do solvent polarity and pH influence the compound’s stability during storage?

- Oxidation prevention : Store at 2–8°C under nitrogen in amber glass. Ethanol/water (1:1) buffers at pH 6–7 stabilize the thiol group, reducing disulfide formation.

- Degradation pathways : Acidic conditions (pH < 3) protonate the thiadiazole nitrogen, leading to ring opening (t₁/₂ = 48 hrs at 25°C).

Methodological Considerations

Q. What protocols ensure safe handling and disposal of this compound in academic labs?

Follow GHS Category 2 guidelines ( ):

- PPE : Nitrile gloves, Type 4B respirators, and lab coats.

- Spill management : Neutralize with 10% NaHCO₃, adsorb with vermiculite, and dispose as hazardous waste .

- Ventilation : Fume hoods with ≥100 fpm face velocity during synthesis.

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Control for impurities : HPLC purity >98% (C18 column, acetonitrile/water gradient) reduces false positives.

- Standardize assays : Use CLSI M07-A10 guidelines for MIC determination against S. aureus ATCC 29213.

- Cross-validate : Compare results from disk diffusion (zone ≥15 mm) and microdilution (MIC ≤16 µg/mL) methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。